Diphenic acid
Diphenic acid
Beilstein/REAXYS Number: 2053625 City Chemical manufactures high purity Diphenic Acid, CAS 482-05-3 in bulk quantity. Diphenic acid is a pharmaceutical intermediate is useful in synthesizing certain dyes. Diphenic Acid has therapeutic properties that have the potential of lowering the risk of chronic diseases, diphenic acid derivatives have attracted great attention. Diphenic acids derivatives can usually be found in fruits like raspberry, strawberry, and blackberry.
Diphenic acid is a dicarboxylic acid. It is a conjugate acid of a diphenate(1-). It derives from a hydride of a biphenyl.
Diphenic acid is a dicarboxylic acid. It is a conjugate acid of a diphenate(1-). It derives from a hydride of a biphenyl.
Brand Name:
Vulcanchem
CAS No.:
482-05-3
VCID:
VC21184633
InChI:
InChI=1S/C14H10O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H,15,16)(H,17,18)
SMILES:
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)O
Molecular Formula:
C14H10O4
Molecular Weight:
242.23 g/mol
Diphenic acid
CAS No.: 482-05-3
Cat. No.: VC21184633
Molecular Formula: C14H10O4
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Beilstein/REAXYS Number: 2053625 City Chemical manufactures high purity Diphenic Acid, CAS 482-05-3 in bulk quantity. Diphenic acid is a pharmaceutical intermediate is useful in synthesizing certain dyes. Diphenic Acid has therapeutic properties that have the potential of lowering the risk of chronic diseases, diphenic acid derivatives have attracted great attention. Diphenic acids derivatives can usually be found in fruits like raspberry, strawberry, and blackberry. Diphenic acid is a dicarboxylic acid. It is a conjugate acid of a diphenate(1-). It derives from a hydride of a biphenyl. |
|---|---|
| CAS No. | 482-05-3 |
| Molecular Formula | C14H10O4 |
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | 2-(2-carboxyphenyl)benzoic acid |
| Standard InChI | InChI=1S/C14H10O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H,15,16)(H,17,18) |
| Standard InChI Key | GWZCCUDJHOGOSO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)O |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)O |
| Melting Point | 233.5 °C |
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